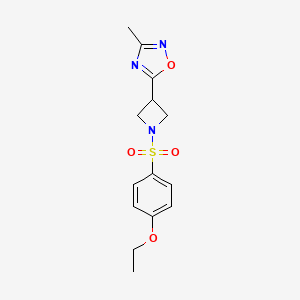

6-Aminopyrimidine-4-carboxylic acid;sulfuric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Aminopyrimidine-4-carboxylic acid (6-APC) is an important intermediate in the synthesis of many heterocyclic compounds and is used in various industrial and research applications. 6-APC can be synthesized from various starting materials using various methods, including the use of sulfuric acid as a reagent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-APC sulfuric acid.

科学的研究の応用

Crystal Structure Analysis

- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : A study explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, highlighting the role of sulfonic acid groups in mimicking carboxylate anions and their interaction with 2-aminopyrimidines. This work emphasizes the importance of understanding these interactions for crystal engineering and molecular design (Balasubramani, Muthiah, & Lynch, 2007).

Reaction and Synthesis Mechanisms

- Formation of Alkyl Isoxanthopterinacetates : A study demonstrates the formation of alkyl isoxanthopterinacetates through a reaction involving acetylenedicarboxylate and various aminopyrimidines. This showcases the unique chemical behavior of aminopyrimidines in specific reactions, especially in the presence of sulfuric acid (Iwanami, 1971).

Novel Synthesis Techniques

- One-Pot, Three-Component Synthesis Using Aluminate Sulfonic Acid Nanocatalyst : Research reveals a novel one-pot synthesis method involving 6-aminopyrimidine derivatives in the presence of aluminate sulfonic acid nanoparticles. This method emphasizes the utility of sulfuric acid derivatives in facilitating efficient and environmentally friendly chemical syntheses (Abdelrazek, Gomha, Farghaly, & Metz, 2019).

Antioxidant and Electrochemical Properties

- Antioxidant Activity of Pyrimidine Derivatives : A study on the antioxidant properties of certain pyrimidine derivatives highlights the potential use of 6-aminopyrimidine-based compounds in developing antioxidant agents. This is particularly relevant in understanding the electrochemical behavior of these compounds (Quiroga et al., 2016).

Biomedical Research Implications

- Anticancer Activity of 6-Amino-4-hydroxy-2-thiopyrimidine Complexes : Research into the synthesis and characterization of complexes involving 6-amino-4-hydroxy-2-thiopyrimidine revealed their potential anticancer activity against certain human breast cancer cell lines. This indicates the significance of these compounds in medicinal chemistry and cancer research (Elsayed, Jean-Claude, Butler, & Mostafa, 2012).

特性

IUPAC Name |

6-aminopyrimidine-4-carboxylic acid;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N3O2.H2O4S/c2*6-4-1-3(5(9)10)7-2-8-4;1-5(2,3)4/h2*1-2H,(H,9,10)(H2,6,7,8);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIYJLHMZHVHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)C(=O)O.C1=C(N=CN=C1N)C(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)

![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2478332.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)